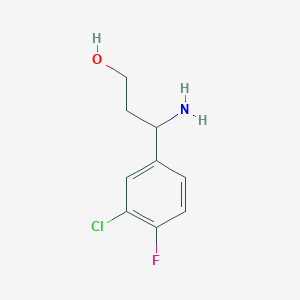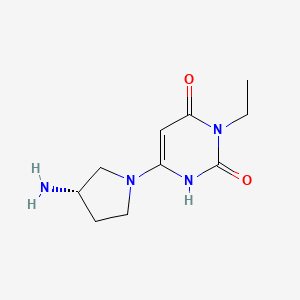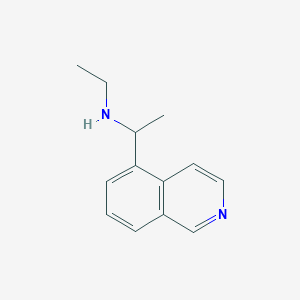
3-(2-aminoethoxy)-N-methylpropanamidehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-aminoethoxy)-N-methylpropanamidehydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of an aminoethoxy group and a methylpropanamide group, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethoxy)-N-methylpropanamidehydrochloride typically involves the reaction of 2-aminoethoxyethanol with N-methylpropanamide under specific conditions. The process may include steps such as:
Reaction of 2-aminoethoxyethanol with N-methylpropanamide: This step involves the use of a base like triethylamine (TEA) and a solvent such as tetrahydrofuran (THF) to facilitate the reaction.
Purification: The resulting product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This may involve:
Batch or Continuous Flow Reactors: Utilizing reactors that allow for precise control of reaction conditions.
Catalysts and Reagents: Employing catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification methods to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
3-(2-aminoethoxy)-N-methylpropanamidehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The aminoethoxy group can participate in substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amides or ethers.
科学的研究の応用
3-(2-aminoethoxy)-N-methylpropanamidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3-(2-aminoethoxy)-N-methylpropanamidehydrochloride involves its interaction with specific molecular targets. The aminoethoxy group can form hydrogen bonds with target molecules, while the methylpropanamide group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(2-aminoethoxy)ethanol: Shares the aminoethoxy group but lacks the methylpropanamide group.
N-methylpropanamide: Contains the methylpropanamide group but lacks the aminoethoxy group.
2-(2-dimethylamino)ethoxyethanol: Similar structure but with a dimethylamino group instead of an aminoethoxy group.
Uniqueness
3-(2-aminoethoxy)-N-methylpropanamidehydrochloride is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H15ClN2O2 |
|---|---|
分子量 |
182.65 g/mol |
IUPAC名 |
3-(2-aminoethoxy)-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-8-6(9)2-4-10-5-3-7;/h2-5,7H2,1H3,(H,8,9);1H |
InChIキー |
WBKGWKHPPMCEKA-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CCOCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![rac-(1R,4S,5R)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13561428.png)
![2-[[4-[(1E)-2-[4-[[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)acetyl]amino]phenyl]diazenyl]phenyl]amino]-N,N,N-triethyl-2-oxoethanaminium Chloride](/img/structure/B13561434.png)


![[2-(Aminomethyl)but-3-yn-1-yl]cyclopropane hydrochloride](/img/structure/B13561450.png)

![rel-benzylN-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B13561457.png)


![2-({Bicyclo[2.2.1]heptan-2-yl}methyl)pyrrolidinehydrochloride](/img/structure/B13561470.png)
![11-Oxa-3-thia-5-azatricyclo[6.2.1.0,2,6]undeca-2(6),4-diene](/img/structure/B13561484.png)
![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile](/img/structure/B13561513.png)

